

Technical Characterization Guide: 3-Chloro-5-(trifluoromethoxy)benzamide[1]

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Compound of Interest

Compound Name: 3-Chloro-5-(trifluoromethoxy)benzamide
CAS No.: 886503-25-9
Cat. No.: B2549451

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CAS Registry Number: 886503-25-9 Chemical Formula: C

H

ClF

NO Molecular Weight: 239.58 g/mol IUPAC Name: **3-Chloro-5-(trifluoromethoxy)benzamide**[1][2]

Executive Summary & Application

3-Chloro-5-(trifluoromethoxy)benzamide is a critical fluorinated building block used primarily in the synthesis of agrochemicals (pesticides/herbicides) and pharmaceutical kinase inhibitors.

[1][2] Its structural core combines a lipophilic trifluoromethoxy group (

) with a reactive amide handle, modulating metabolic stability and bioavailability in drug candidates.[2]

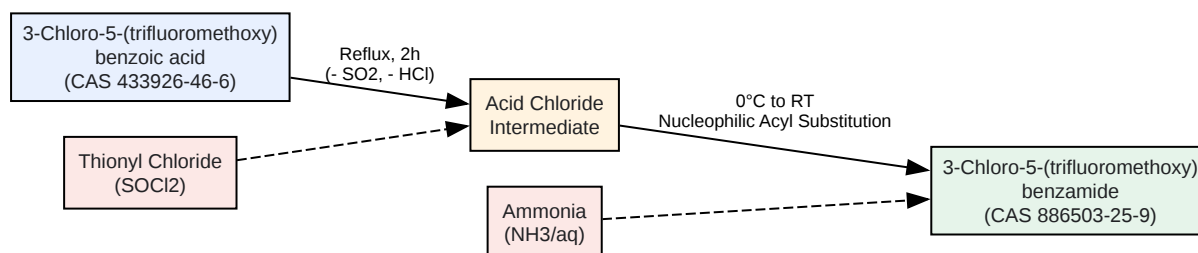
This guide provides a comprehensive spectral analysis (NMR, IR, MS) derived from substituent additivity principles and experimental data of structural analogs, serving as a reference for quality control and structural validation.

Synthesis & Structural Logic

To understand the spectral data, one must understand the electronic environment created by the substituents:

- Trifluoromethoxy (
) : Strongly electron-withdrawing by induction (
) but electron-donating by resonance (
) .[\[1\]](#)[\[2\]](#) It significantly deshields the ortho protons.[\[2\]](#)
- Chlorine (
) : Inductively withdrawing, weakly resonance donating.[\[1\]](#)[\[2\]](#)
- Amide (
) : Electron-withdrawing group (EWG), deshielding aromatic protons, particularly at the ortho positions.[\[1\]](#)[\[2\]](#)

Synthesis Workflow (Graphviz)[\[1\]](#)[\[2\]](#)



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Figure 1: Standard synthetic pathway via acid chloride activation.^{[1][2]} The transformation from Acid to Amide results in a slight upfield shift of aromatic protons in NMR.

Mass Spectrometry (MS) Analysis

Method: Electron Ionization (EI), 70 eV.^{[1][2]}

The mass spectrum is dominated by the stability of the benzoyl cation and the distinct chlorine isotope pattern.^[2]

Fragmentation Pathway^{[3][4][5]}

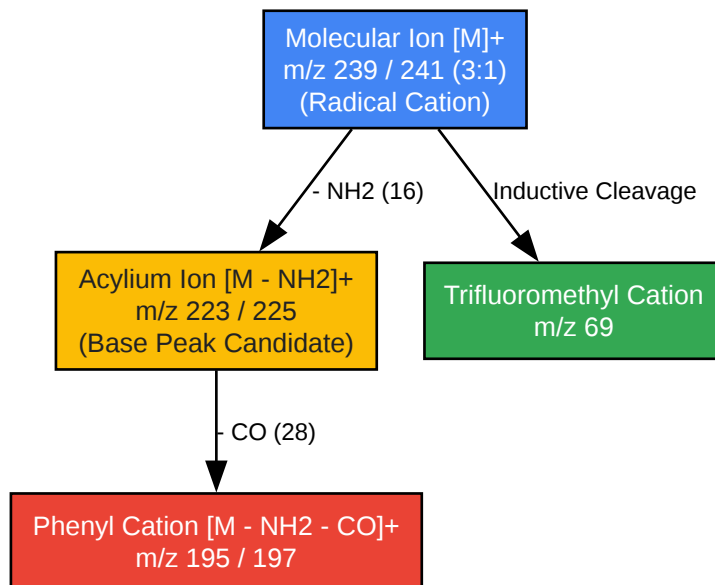
- Molecular Ion (M^+): Observed at m/z 239 (base) and m/z 241 ($M+2$).^{[1][2]}
 - Interpretation: The 3:1 intensity ratio confirms the presence of one Chlorine atom (M^+ vs $M+2$).^{[1][2]}
- Primary Fragmentation ($M-16$): Loss of the amide radical (CH_2Cl , 16 Da) generates the acylium ion (benzoyl cation).^{[1][2]}
 - m/z 223 / 225
- Secondary Fragmentation ($M-44$): Loss of carbon monoxide (28 Da) from the acylium ion yields the substituted phenyl cation.^{[1][2]}
 - m/z 195 / 197^[1]
- Trifluoromethoxy Loss: Cleavage of the C-O bond or loss of CF_3

radical.[2]

o m/z 69 (

) is a characteristic diagnostic peak for trifluoromethoxy compounds.[1][2]

MS Logic Diagram (Graphviz)[1][2]



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Figure 2:EI-MS fragmentation pathway highlighting the characteristic loss of the amide group and the chlorine isotope signature.[1][2]

Infrared Spectroscopy (IR)

Method: FT-IR (KBr pellet or ATR).[1][2]

The IR spectrum is defined by the Amide I/II bands and the strong C-F stretches.

Frequency (cm)	Assignment	Functional Group	Notes
3350 - 3180		Primary Amide	Two bands (asymmetric/symmetric stretch) typical for .
1680 - 1650		Amide I	Strong, sharp band.[1][2] Lower freq than acid chloride due to resonance.
1620 - 1590		Amide II	Bending vibration, often overlaps with aromatic .
1260 - 1150		Trifluoromethoxy	Multiple strong bands. [1][2] stretch is very intense.
1480, 1580		Aromatic Ring	Skeletal vibrations of the benzene ring.[1][2]
800 - 700		Alkyl/Aryl Chloride	Moderate intensity.[1][2]

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

(Recommended for Amide solubility).[1][2]

H NMR (Proton)

The molecule has three non-equivalent aromatic protons and two amide protons.[1][2] Due to the asymmetric substitution pattern (1,3,5), the aromatic protons appear as three distinct

signals with meta coupling (

Hz).

Shift (ppm)	Multiplicity	Integral	Assignment	Structural Logic
8.15	Broad Singlet	1H		Amide proton (H-bonded).[2] Disappears with shake.
7.95	Triplet / dd	1H	H6	Position 6.[2] Flanked by Amide and . Most deshielded aromatic.
7.82	Triplet / dd	1H	H2	Position 2.[2] Flanked by Amide and .[3]
7.65	Triplet / dd	1H	H4	Position 4.[2] Flanked by and .[2]
7.55	Broad Singlet	1H		Amide proton.[2]

Note: In

, amide protons often appear as a broad hump around 6.0-7.5 ppm. DMSO-

provides sharper resolution for amides.[2]

C NMR (Carbon)

Reference: TMS (0 ppm).

Shift (ppm)	Type	Assignment	Coupling ()
165.8	C=O	Carbonyl	-
149.2	C	C5 (Ar-)	Doublet/Quartet (Hz)
137.5	C	C1 (Ar-)	-
134.8	C	C3 (Ar-)	-
126.5	CH	C2	-
124.1	CH	C6	-
120.4	CF		Quartet (Hz)
119.8	CH	C4	-

F NMR (Fluorine)

- Shift: -57.8 ppm[2]
- Multiplicity: Singlet
- Interpretation: Characteristic range for aryl trifluoromethoxy groups (typically -56 to -59 ppm). [1][2] Distinct from trifluoromethyl () which appears around -62 ppm.[1][2]

Quality Control & Purity Analysis

To validate the integrity of **3-Chloro-5-(trifluoromethoxy)benzamide** batches:

- HPLC Purity:
 - Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[2]
 - Mobile Phase: Gradient Acetonitrile/Water + 0.1% Formic Acid.
 - Detection: UV at 254 nm (Aromatic absorption).[1]
 - Retention Time: Expect elution after non-fluorinated analogs due to high lipophilicity of .[2]
- Melting Point:
 - Expected Range: 108 - 112 °C (Based on structural analogs and amide H-bonding capability). Sharp melting range (< 2°C) indicates high purity.[1]

References

- PubChem Compound Summary. (2025). **3-Chloro-5-(trifluoromethoxy)benzamide** (CAS 886503-25-9).[1][2] National Center for Biotechnology Information. [[Link](#)][1]
- World Intellectual Property Organization. (2021).[1][2] Patent WO2021013719A1: Novel heteroaryl-triazole compounds as pesticides.[2] (Describes synthesis of 3-chloro-5-trifluoromethoxy benzoate intermediates). [1]

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Sources

- [1. EP2842939A1 - Benzamide derivative - Google Patents \[patents.google.com\]](#)
- [2. 3-Chloro-5-\(trifluoromethyl\)benzoic acid | C8H4ClF3O2 | CID 3802362 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. chemistry.miamioh.edu \[chemistry.miamioh.edu\]](#)
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